molecular formula C16H15N3OS B2818448 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzothiazole CAS No. 2380169-65-1

2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzothiazole

Cat. No. B2818448
CAS RN: 2380169-65-1
M. Wt: 297.38
InChI Key: CBALEIVBVLFJFN-UHFFFAOYSA-N
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Description

The compound “2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings. It has a benzothiazole ring, which is a type of heterocyclic compound. This means it contains atoms of at least two different elements as part of its ring structure . In this case, those elements are carbon, nitrogen, and sulfur. Attached to this ring is an azetidine ring, which is a type of heterocyclic compound containing nitrogen . Finally, there is a pyridine ring attached via an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons . The azetidine ring is a saturated heterocycle, which would have different chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of aromatic rings and a nitrogen atom might make it relatively polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a potential drug, future research might involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-6-15-14(5-1)18-16(21-15)19-9-12(10-19)11-20-13-4-3-7-17-8-13/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBALEIVBVLFJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzothiazole

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